molecular formula C5H5IS B092580 4-Iodo-2-methylthiophene CAS No. 16494-35-2

4-Iodo-2-methylthiophene

Cat. No.: B092580
CAS No.: 16494-35-2
M. Wt: 224.06 g/mol
InChI Key: JGTPSADJRIJFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methylthiophene is a chemical compound with the CAS Number: 16494-35-2 . It has a molecular weight of 224.07 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .


Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 . The InChI key for this compound is JGTPSADJRIJFMQ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Structure and Characterization in Organic Synthesis

The study of 3,4,5-Triiodo-2-Methylthiophene, an unexpected product from the iodination of 2-methylthiophene, reveals its significance in understanding halogen bonding and chalcogen bonding. This highlights the complexity and unpredictability in the synthesis of iodinated thiophene derivatives, which are crucial intermediates in organic synthesis and material science (Patel et al., 2019).

Lithium-Iodine Exchange Mechanism

The mechanism of lithium-iodine exchange in iodothiophenes, specifically through the formation of hypervalent iodine ate complexes, is critical for the development of new synthetic routes in organic chemistry. This mechanism provides insights into the reactivity and stability of iodothiophene derivatives, which are essential for the synthesis of complex molecules (Reich & Whipple, 2005).

Advanced Materials and Electronics

Poly(3,4-ethylenedioxyselenophene) and its derivatives have been explored for their unique properties compared to polythiophenes. These materials offer lower band gaps and higher-lying HOMO levels, making them advantageous for optoelectronic devices such as organic solar cells and electrochromic materials. This underscores the role of 4-Iodo-2-methylthiophene derivatives in the development of novel organic electronic materials (Patra, Bendikov, & Chand, 2014).

Organic Photovoltaics

In the realm of organic photovoltaics, derivatives of this compound have been utilized to synthesize high-performance nonfullerene acceptors. These materials exhibit extended conjugation and strong electron-donating capabilities, resulting in higher power conversion efficiencies. This application demonstrates the potential of this compound derivatives in enhancing the performance of organic solar cells (Zhu et al., 2018).

Photoinduced Substitution Reactions

The photoinduced substitution reactions involving halothiophenes, such as 2-Iodo-5-nitrothiophene, provide a pathway for the synthesis of nitro- and cyano-derivatives. These reactions are crucial for the development of photoresponsive materials and understanding the photochemical properties of iodothiophene derivatives (Latterini et al., 2001).

Safety and Hazards

The safety information for 4-Iodo-2-methylthiophene includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Properties

IUPAC Name

4-iodo-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTPSADJRIJFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297270
Record name 4-iodo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16494-35-2
Record name NSC115028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.